7-Hydroxydigitoxin
Description
Properties
CAS No. |
18810-27-0 |
|---|---|
Molecular Formula |
C41H64O14 |
Molecular Weight |
780.9 g/mol |
IUPAC Name |
3-[(3S,5R,7S,8S,9S,10S,13R,17R)-3-[(2S,4S,5R,6R)-4,5-bis[[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy]-6-methyloxan-2-yl]oxy-7,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C41H64O14/c1-19-36(46)28(43)15-32(50-19)54-30-17-34(52-21(3)38(30)55-33-16-29(44)37(47)20(2)51-33)53-24-6-9-39(4)23(13-24)14-27(42)35-26(39)7-10-40(5)25(8-11-41(35,40)48)22-12-31(45)49-18-22/h12,19-21,23-30,32-38,42-44,46-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23+,24+,25-,26+,27+,28+,29+,30+,32-,33-,34-,35+,36-,37-,38-,39+,40-,41?/m1/s1 |
InChI Key |
DQJAXSGRHYCYTQ-KQMLXJBFSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6C(CC5C4)O)O)C8=CC(=O)OC8)C)C)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@H](O[C@@H]([C@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O)C)O[C@H]4CC[C@@]5([C@H]6CC[C@@]7([C@H](CCC7([C@@H]6[C@H](C[C@@H]5C4)O)O)C8=CC(=O)OC8)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6C(CC5C4)O)O)C8=CC(=O)OC8)C)C)O)O |
Synonyms |
7 beta-hydroxydigitoxin 7-hydroxydigitoxin |
Origin of Product |
United States |
Biosynthesis and Biotransformation of 7 Hydroxydigitoxin
Enzymatic Hydroxylation of Cardenolides at the C-7 Position
The introduction of a hydroxyl group at the 7-position of the cardenolide steroid core is a key biochemical reaction. This hydroxylation is primarily carried out by specific enzymes, often of microbial origin, which play a crucial role in the biotransformation of these complex molecules.
Microbial Transformation Pathways Leading to 7-Hydroxydigitoxin
Microorganisms, particularly fungi and bacteria, are known to be effective biocatalysts for modifying cardenolide structures. nih.gov Fungi, with their diverse enzymatic systems, are particularly adept at performing biotransformation reactions on a variety of secondary compounds. scielo.brscielo.br Several microbial species have been identified to facilitate the hydroxylation of digitoxin (B75463) and related cardenolides at the 7β-position. For instance, Streptomyces purpurascens has been shown to transform 12-deoxycardenolides into products including 7β-hydroxydigitoxin. nih.gov Similarly, the fungus Cochliobolus lunatus is capable of hydroxylating digitoxigenin (B1670572) at the 7β-position, among other sites. scielo.br The endophytic fungus Alternaria eureka 1E1BL1 has also demonstrated the ability to catalyze oxygenation at the C-7 position of the cardenolide skeleton. nih.govmdpi.com These microbial transformations are significant as they can convert cardenolides into derivatives with different biological activities. scielo.br
Characterization of 7-Hydroxylase Enzymes Involved in Cardenolide Bioconversion
The enzymes responsible for the C-7 hydroxylation of cardenolides are typically cytochrome P450 monooxygenases. scielo.brscielo.br These enzymes are found in the endoplasmic reticulum of fungi and are crucial for their defense mechanisms. scielo.brscielo.br The industrial application of isolated 7-hydroxylase enzymes is often hindered by challenges in their isolation, stabilization, and the need for recycling NAD(P)H co-factors. scielo.brscielo.br Consequently, whole-cell biotransformation using intact microorganisms is a more common approach. scielo.brscielo.br Research has shown that these enzymes can exhibit high regio- and stereoselectivity. For example, Alternaria eureka produces enzymes that stereoselectively hydroxylate the β face of the steroid nucleus at the C-7 position. mdpi.com The characterization of these enzymes is crucial for understanding the mechanisms of cardenolide biotransformation and for their potential use in producing novel steroid-based compounds. biorxiv.org
Metabolic Fates of Digitoxin and Related Cardenolides Yielding Hydroxylated Products
The metabolism of digitoxin in biological systems is a complex process involving multiple enzymatic reactions. These transformations can lead to a variety of hydroxylated products, including this compound, through pathways that modify both the sugar moieties and the steroid nucleus of the parent compound.
Sequential Glycoside Hydrolysis and Steroidal Ring Modifications in Cardenolide Metabolism
The metabolism of cardenolides like digitoxin often begins with the stepwise cleavage of the sugar residues attached to the steroid core. nih.gov This hydrolysis can be catalyzed by enzymes present in the plant tissues themselves or by microbial enzymes. nuph.edu.ua Following or concurrent with deglycosylation, the steroidal ring can undergo various modifications, including hydroxylation. nih.gov In the case of digitoxin metabolism, hydroxylation at the C-12 position to form digoxin (B3395198) is a known pathway, but direct hydroxylation to this compound also occurs. nih.govnih.gov The sequence and extent of these reactions can vary depending on the biological system and the specific enzymes involved.
Oxidative and Epimerization Reactions During Cardenolide Biotransformation
In addition to hydroxylation, oxidative and epimerization reactions are common modifications observed during the biotransformation of cardenolides. scielo.brscielo.br Oxidation can occur at various positions on the steroid nucleus, leading to the formation of keto-derivatives. scielo.brscielo.br For example, the biotransformation of digitoxigenin by Cochliobolus lunatus can yield digitoxigenone. scielo.br Epimerization, the change in the stereochemistry at a specific carbon atom, can also occur, particularly at the C-3 position. nih.govscielo.br These reactions further contribute to the diversity of metabolic products derived from a single cardenolide precursor.
Isolation and Identification Methodologies for this compound from Biological Sources
The isolation and structural elucidation of this compound and other cardenolide metabolites from complex biological mixtures require a combination of chromatographic and spectroscopic techniques. Crude extracts from microbial biotransformation broths or other biological sources are typically subjected to column chromatography for initial purification. researchgate.net Further separation is often achieved using high-performance liquid chromatography (HPLC). iarc.fr The structural identification of the isolated compounds relies heavily on spectroscopic methods. One-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, are essential for determining the precise structure and stereochemistry of the molecule. scielo.brmdpi.com High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition. nih.govnih.gov Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. nih.govnih.gov
Chemical Synthesis and Derivatization of 7 Hydroxydigitoxin and Analogues
Strategies for Regioselective C-7 Hydroxylation in Cardenolide Synthesis
The introduction of a hydroxyl group at the C-7 position of the cardenolide steroid nucleus is a key transformation in the synthesis of 7-Hydroxydigitoxin and its analogues. Achieving regioselectivity in this process is critical to avoid unwanted side reactions and ensure the desired product is obtained. While specific methods for the direct C-7 hydroxylation of digitoxin (B75463) to form this compound are not extensively detailed in the provided search results, general principles of steroid chemistry can be applied.
One common approach involves the use of protecting groups to block other reactive sites on the cardenolide scaffold, thereby directing the hydroxylation to the C-7 position. Subsequent deprotection yields the desired 7-hydroxy derivative. Another strategy is the use of specific reagents or catalysts that exhibit a preference for the C-7 position due to its steric and electronic environment.
Furthermore, recent studies have highlighted the importance of regioselective reactions in modifying cardenolides. For instance, a study on the C16-acylation of gitoxigenin (B107731), a cardenolide similar to digitoxin, demonstrated that the use of a catalyst like DMAP could achieve high regioselectivity. This was attributed to the increased nucleophilicity of the C16 alcohol due to intramolecular hydrogen bonding with the C14 hydroxyl group. Such principles of directing group assistance could potentially be adapted for C-7 hydroxylation.
Development of Semi-synthetic Routes for this compound Production
Semi-synthesis, which starts from a readily available natural product, is a common and practical approach for producing derivatives like this compound. Digitoxin, being a naturally abundant cardenolide, serves as an ideal starting material.
A plausible semi-synthetic route to this compound would involve the selective hydroxylation of digitoxin at the C-7 position. This can be a challenging step due to the presence of other hydroxyl groups on the steroid nucleus and the sugar moieties. Methodologies for such selective hydroxylations often involve multi-step processes including protection of existing hydroxyl groups, introduction of the new hydroxyl group, and subsequent deprotection.
While the direct semi-synthesis of this compound is not explicitly described in the provided results, the synthesis of other cardenolide derivatives offers insights into the potential methodologies. For example, the synthesis of various digoxin (B3395198) derivatives demonstrates that modifications to the cardenolide structure can be achieved through chemical reactions. nih.gov These modifications, although not at the C-7 position, showcase the feasibility of performing chemical transformations on the complex cardenolide scaffold.
The development of efficient semi-synthetic routes is crucial for accessing sufficient quantities of this compound and its analogues for further biological evaluation.
Chemoenzymatic Synthesis and Biocatalytic Approaches for this compound
Chemoenzymatic synthesis and biocatalysis offer powerful and environmentally friendly alternatives to traditional chemical methods for the modification of complex molecules like cardenolides. nih.govmdpi.com These approaches utilize the high selectivity of enzymes to perform specific chemical transformations, often under mild reaction conditions. nih.gov
Biocatalytic Hydroxylation:
Enzymes, particularly those from the cytochrome P450 family, are well-known for their ability to catalyze the regioselective and stereoselective hydroxylation of a wide range of substrates, including steroids. A biocatalytic approach to this compound would involve identifying or engineering an enzyme capable of specifically hydroxylating digitoxin at the C-7 position. This would eliminate the need for protecting and deprotecting steps, leading to a more efficient and sustainable process.
The application of biocatalysis in drug discovery and development is a growing field, with oxygenases and peroxygenases being key classes of enzymes for C-H hydroxyl functionalization. nih.gov These "oxygenating biocatalysts" can introduce hydroxyl groups with high selectivity, which is a significant challenge in organic synthesis. nih.gov
Chemoenzymatic Synthesis:
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods. nih.govchemrxiv.orgrsc.orgrsc.orgnih.gov For the synthesis of this compound, a chemoenzymatic strategy could involve the enzymatic hydroxylation of a digitoxin precursor, followed by chemical modifications to complete the synthesis. For instance, an enzyme could be used to introduce the C-7 hydroxyl group onto the aglycone (the steroid part) of digitoxin, which could then be chemically glycosylated to yield this compound.
While the specific application of these methods for this compound is not detailed in the search results, the successful use of chemoenzymatic approaches for the synthesis of other complex glycoconjugates suggests their potential applicability. nih.govrsc.orgrsc.org
Structural Elucidation Techniques for this compound and its Derivatives
The unambiguous determination of the structure of this compound and its derivatives is essential to confirm the success of the synthesis and to understand their structure-activity relationships. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov
¹H NMR: Provides information about the chemical environment of each proton, including its connectivity and stereochemistry through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data.
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule. The chemical shift of each carbon is indicative of its hybridization and the nature of its attached atoms.
For this compound, the introduction of a hydroxyl group at the C-7 position would lead to characteristic changes in the ¹H and ¹³C NMR spectra compared to digitoxin, particularly for the signals of the protons and carbons in the vicinity of the C-7 position.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. This technique would confirm the addition of an oxygen atom in this compound compared to digitoxin.
X-ray Crystallography:
For crystalline compounds, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. This technique would unambiguously confirm the position and stereochemistry of the C-7 hydroxyl group.
The combination of these techniques allows for the complete and accurate structural characterization of this compound and its synthesized analogues. nih.gov
Molecular Mechanisms of Action for 7 Hydroxydigitoxin
Interaction with Na+/K+-ATPase and Its Role in Cellular Ion Homeostasis
The primary molecular target of 7-Hydroxydigitoxin and other cardenolides is the Na+/K+-ATPase, an essential enzyme found in the plasma membrane of all animal cells. royalsocietypublishing.orgcornell.edu This enzyme, often referred to as the sodium-potassium pump, is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively transporting three Na+ ions out of the cell and two K+ ions into the cell for every molecule of ATP hydrolyzed. royalsocietypublishing.orgcornell.edu This process is crucial for numerous cellular functions, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.
The binding of this compound to Na+/K+-ATPase inhibits its pumping function. royalsocietypublishing.org This inhibition leads to an increase in the intracellular concentration of Na+. The elevated intracellular Na+ concentration, in turn, alters the function of other ion transporters, most notably the Na+/Ca2+ exchanger. This exchanger normally uses the Na+ gradient to extrude calcium (Ca2+) from the cell. However, with the diminished Na+ gradient, the efflux of Ca2+ is reduced, leading to an accumulation of intracellular Ca2+. This disruption of cellular ion homeostasis is a key factor in the physiological effects of cardenolides.
Binding Site Analysis and Conformational Changes Induced by Cardenolides
Cardenolides, including this compound, bind to a specific site on the α-subunit of the Na+/K+-ATPase. nih.gov This binding site is located on the extracellular side of the enzyme and is comprised of amino acid residues from several transmembrane helices. The interaction of cardenolides with this site stabilizes the enzyme in a specific phosphorylated conformation known as the E2-P state, which has a high affinity for K+ ions. nih.gov By locking the enzyme in this state, cardenolides prevent the binding of K+ and the subsequent conformational changes required to complete the transport cycle, thus inhibiting its function. nih.gov
The binding of a cardenolide to the Na+/K+-ATPase is a highly specific interaction. The steroid core of the cardenolide inserts into a hydrophobic pocket within the transmembrane domain of the α-subunit. nih.gov The lactone ring at the C17 position and various hydroxyl groups on the steroid nucleus form hydrogen bonds and van der Waals interactions with specific amino acid residues of the enzyme, further stabilizing the complex. nih.govresearchgate.net For instance, in the closely related digoxin (B3395198), the hydroxyl groups at C12 and C14, as well as the sugar moiety at C3, have been shown to be important for high-affinity binding. nih.gov The binding of the cardenolide induces subtle conformational changes in the enzyme, which are thought to be crucial for the subsequent activation of intracellular signaling pathways. nih.gov
Comparative Analysis of Binding Affinities of this compound with Other Cardenolides to Na+/K+-ATPase
The binding affinity of different cardenolides to Na+/K+-ATPase can vary significantly, which influences their potency. This variation is attributed to differences in their chemical structures, such as the number and position of hydroxyl groups on the steroid core and the nature of the sugar moieties attached at the C3 position. nih.govnih.gov
While direct comparative studies including this compound are limited, we can infer its binding characteristics based on data for closely related compounds like digitoxin (B75463) and digoxin. Generally, the presence of a sugar moiety at the C3 position enhances the binding affinity compared to the aglycone (the steroid core without the sugar). The hydroxylation pattern also plays a critical role.
Below is a table compiling IC50 values for the inhibition of Na+/K+-ATPase by various cardenolides from different studies. It is important to note that these values were determined in different experimental settings and on enzymes from different species, so direct comparisons should be made with caution.
| Cardenolide | IC50 (µM) | Enzyme Source | Reference |
| Ouabain (B1677812) | 0.12 ± 0.02 | Porcine Brain | peerj.com |
| Digitoxin | 0.78 | - | chemsrc.com |
| Digoxin | 0.23 | - | researchgate.net |
| Calotropin | 0.27 ± 0.06 | Porcine Brain | peerj.com |
| Corotoxigenin 3-O-glucopyranoside | 0.87 ± 0.2 | Porcine Brain | peerj.com |
This table presents data from multiple sources and is for illustrative purposes. The experimental conditions for each study may vary.
Modulation of Intracellular Signaling Networks by Cardenolides Including this compound
Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signaling transducer. The binding of cardenolides like this compound to the Na+/K+-ATPase can trigger a variety of intracellular signaling cascades, independent of the changes in ion concentrations.
Downstream Signaling Cascades Activated by Na+/K+-ATPase Inhibition
The interaction of cardenolides with the Na+/K+-ATPase can lead to the activation of several protein kinase cascades. One of the most well-studied is the activation of the Src kinase, a non-receptor tyrosine kinase. The binding of a cardenolide to the Na+/K+-ATPase is thought to induce a conformational change that allows for the activation of Src, which can then phosphorylate a variety of downstream targets.
This initial event can trigger a cascade of further signaling events, including the transactivation of the epidermal growth factor receptor (EGFR). The activated EGFR can then stimulate the Ras-Raf-MEK-ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Additionally, the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) can lead to the release of Ca2+ from intracellular stores, further contributing to the increase in cytosolic Ca2+ levels.
Potential Interactions with Non-Na+/K+-ATPase Targets (e.g., Nuclear Receptors)
Emerging evidence suggests that cardenolides may also exert their effects through interactions with targets other than the Na+/K+-ATPase. One such class of potential targets is the nuclear receptor superfamily. nih.gov Nuclear receptors are a group of ligand-activated transcription factors that regulate the expression of genes involved in a wide range of physiological processes, including metabolism, development, and immunity.
Several studies have shown that cardenolides can modulate the activity of various nuclear receptors, including the estrogen receptor (ER), the androgen receptor (AR), and the retinoic acid-related orphan receptors (RORs). nih.gov For example, digoxin has been shown to inhibit the transcriptional activity of the androgen receptor. The proposed mechanism involves the binding of the cardenolide to the receptor, which may interfere with the binding of co-activator proteins necessary for gene transcription.
Furthermore, some cardenolides have been found to modulate the activity of Nur77, an orphan nuclear receptor that plays a role in apoptosis. nih.gov The ability of cardenolides to interact with these nuclear receptors suggests a broader range of molecular mechanisms underlying their biological activities, which may contribute to their diverse pharmacological effects. The precise nature of the interaction between this compound and specific nuclear receptors requires further investigation.
Enzymatic Interaction Studies with 7 Hydroxydigitoxin and Cardenolides
Kinetic Analysis of Enzyme-Cardenolide Interactions
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme, a critical transmembrane pump found in animal cells. nih.gov The study of the kinetics of this enzyme-cardenolide interaction provides vital information about the efficiency and nature of the inhibition.
Kinetic analysis of enzyme activity often involves determining key parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Vmax represents the maximum rate at which the enzyme can catalyze a reaction, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for its substrate.
Studies on the inhibition of Na+/K+-ATPase by cardiac glycosides like digoxin (B3395198) and gitoxin (B194528) have shown that these compounds can alter the kinetic parameters of the enzyme. For instance, research has indicated that digoxin and gitoxin inhibit Na+/K+-ATPase by reducing both Vmax and Km, which is characteristic of an uncompetitive mode of interaction. This suggests that the inhibitor binds to the enzyme-substrate complex. The efficiency of inhibition can be quantified by the IC50 value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. However, for slow-binding inhibitors like ouabain (B1677812) and digoxin, achieving a true equilibrium to accurately determine IC50 requires long incubation times, often of 60 minutes or more. nih.gov
The kinetic characteristics of Na+/K+-ATPase itself can vary. One study identified an optimum substrate (ATP) concentration of approximately 1.5 mM, with a Km of 1.052 mM and a Vmax of 6.062 µmol/mg/min under specific conditions (pH 7.4, 37°C). nih.gov The inhibitory potency of different cardenolides can also vary, with gitoxin showing higher sensitivity in some studies compared to digoxin.
| Parameter | Value | Enzyme/Condition |
| Optimum Substrate (ATP) | 1.5 mM | Na+/K+-ATPase |
| Km | 1.052 mM | Na+/K+-ATPase |
| Vmax | 6.062 µmol/mg/min | Na+/K+-ATPase |
| Inhibition Mode | Uncompetitive | Digoxin/Gitoxin on Na+/K+-ATPase |
Inhibition Profiles of Hydroxylases and Related Enzymes by Cardenolides
Following a comprehensive review of the available search results, no studies or data were found concerning the inhibition of Coumarin 7-Hydroxylase (CYP2A6) by 7-Hydroxydigitoxin or other cardiac glycosides. The literature extensively documents other inhibitors of this enzyme, but an interaction with cardenolides has not been reported in the provided sources.
Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes crucial for the biosynthesis and metabolism of steroid hormones and related compounds. nih.gov Given that cardenolides possess a steroid core, there is a strong basis for their potential interaction with HSDs.
One of the key enzymes in the early stages of cardenolide biosynthesis is 3β-hydroxysteroid dehydrogenase (3β-HSD). areeo.ac.ir This enzyme is involved in the conversion of Δ5-steroids to Δ4-steroids, a critical step in the formation of the cardenolide aglycone. nih.govareeo.ac.ir While direct inhibition of 3β-HSD by its downstream product, this compound, is not detailed in the search results, the principle of product inhibition is a common regulatory mechanism in biosynthetic pathways.
Furthermore, studies on other steroidal and flavonoid compounds demonstrate that HSDs are susceptible to competitive inhibition. For example:
Carbenoxolone , a derivative of glycyrrhizic acid (a steroidal compound from licorice), is a known competitive inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD). researchgate.net
Flavonoids such as genistein and daidzein have been shown to be potent competitive inhibitors of human 3β-HSD type II, with Ki values in the micromolar range. The inhibitory effect is attributed to the combination of steric structure and electron affinity between the enzyme's active site and the flavonoid molecule.
These findings support the hypothesis that cardenolides, due to their steroidal structure, could act as inhibitors for various HSD isoforms. The hydroxyl groups and other substitutions on the cardenolide steroid nucleus would likely influence the specificity and potency of such an interaction.
| Enzyme | Known Inhibitors | Inhibition Type | Ki Value |
| 3β-HSD Type II | Genistein | Competitive | 0.12 µM |
| 3β-HSD Type II | Daidzein | Competitive | 2.9 µM |
| 11β-HSD | Carbenoxolone | Competitive | Not specified |
Substrate Specificity and Enzyme Activity Profiles in Cardenolide Transformations
The biosynthesis and modification of cardenolides are mediated by a range of enzymes with varying degrees of substrate specificity. This specificity ensures the controlled production of the vast diversity of cardenolide structures found in nature.
Enzymes in Aglycone Biosynthesis: The initial steps of cardenolide biosynthesis involve enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone (B1679170) 5β-reductase (P5βR). nih.gov Research suggests that these enzymes can exhibit a degree of promiscuity, acting on different sterol precursors. For instance, cytochrome P450 enzymes of the CYP87A family have been identified as initiating cardenolide biosynthesis by acting on both cholesterol and phytosterols (B1254722) (like campesterol (B1663852) and β-sitosterol) to form pregnenolone. This indicates a relaxed substrate specificity at the entry point of the pathway.
Hydroxylating Enzymes: The hydroxylation of the cardenolide core, such as the introduction of a hydroxyl group at the C7 position to form this compound, is a critical modification. The enzymes responsible, likely cytochrome P450 monooxygenases, can exhibit high specificity. For example, studies in Erysimum cheiranthoides have shown that the cardenolide hydroxylases expressed in this plant act specifically on 5β-cardenolides, as the hydroxylation is eliminated in mutants deficient in the production of these precursors.
Glycosylating and Deglycosylating Enzymes: The addition and removal of sugar moieties are key transformations. Cardenolide glucohydrolase II (CGH II) from Digitalis lanata is an enzyme specific for the hydrolysis of cardenolide disaccharides. Its activity is highly dependent on the structure of the sugar chain. The conformation of the sugar chain, influenced by factors like intramolecular hydrogen bonds, can significantly affect the ability of the glycoside to be recognized and processed by the enzyme. For example, glucoevatromonoside (B1254432) is a primary substrate for CGH II, but substitutions on the inner sugar can decrease the rate of deglucosylation.
This high degree of specificity in the later modification steps, contrasted with some promiscuity in the early biosynthetic steps, allows for the generation of a wide array of structurally diverse and biologically active cardenolides.
Structure Activity Relationship Sar of 7 Hydroxydigitoxin and Its Analogues
Impact of Steroidal Core Substitutions (Beyond C-7) on Activity and Specificity
Modifications to the steroidal core of cardenolides have a significant impact on their biological activity, often more so than changes to the lactone ring or sugar moiety. acs.org The specific stereochemistry of the ring junctions, such as the cis-fusion of the A/B and C/D rings, is a minimum requirement for Na+/K+-ATPase inhibition. nih.govmdpi.com
Role of C-12 and C-14 Hydroxy Groups in Target Binding and Function
The hydroxyl groups at positions C-12 and C-14 of the steroid core are critical for the biological activity of many cardenolides. nih.govresearchgate.netnih.govacs.org The C-14β-hydroxy group is a characteristic and essential feature for their activity against Na+/K+-ATPase. biorxiv.orgresearchgate.net Molecular docking studies on digoxin (B3395198), a close analogue of digitoxin (B75463), have revealed that the C-12β and C-14β hydroxyl groups can form hydrogen bonds with amino acid residues (specifically Asp121, Asn122, and Thr797) in the binding site of Na+/K+-ATPase. nih.govresearchgate.netnih.govacs.org The removal or alteration of these hydroxyl groups can lead to a significant reduction or complete loss of cytotoxic and enzyme-inhibiting activity. nih.gov For example, the removal of the C-14 hydroxy group in a digoxin analogue resulted in the abolishment of its activity. nih.gov This highlights the direct involvement of these hydroxyl groups in the specific binding interaction with the target enzyme.
Significance of the C-17 Butenolide Ring in Cardenolide Action
The α,β-unsaturated butenolide ring attached at the C-17 position is another crucial structural element for the biological activity of cardenolides. nih.govresearchgate.netnih.govacs.orgresearchgate.net While not absolutely essential for activity, the lactone ring significantly enhances the affinity between the steroid core and the Na+/K+-ATPase. nih.gov The double bond within the butenolide ring is particularly important; its reduction can lead to a substantial drop in potency. nih.govacs.org Furthermore, alterations to the lactone ring, such as inversion of its configuration at C-17 and saturation of the double bond, can lead to a rotation of the steroid core, weakening its binding to the Na+/K+-ATPase and abolishing its inhibitory effect. nih.govresearchgate.netnih.govacs.org The orientation of this lactone ring must be in the β-configuration for optimal activity. nuph.edu.ua
Influence of Glycoside Moieties on 7-Hydroxydigitoxin's Biological Profile
The sugar moiety attached at the C-3 position of the steroid core plays a modulatory role in the biological profile of cardenolides. nih.govnuph.edu.ua While the aglycone (the steroid and lactone ring) is responsible for the primary pharmacological activity, the sugar portion influences potency, pharmacokinetics, and pharmacodynamics. nih.govnuph.edu.ua The type and length of the sugar chain can affect the compound's solubility, its ability to diffuse across membranes, and its rate of absorption and transport. nuph.edu.uaacs.org
Studies have shown that glycosides are generally more active than their corresponding aglycones (genins). researchgate.net The nature of the sugar can also be important; for instance, monoglycosides containing a rhamnose residue have shown enhanced activity in some contexts. researchgate.net The orientation of the sugar moiety can also be a determining factor for inhibitory activity, with α-oriented glycosides sometimes exhibiting greater activity than their β-oriented counterparts. nih.gov However, in some cases, the C-3 glycosyl residue appears to be less critical for cytotoxicity compared to the hydroxyl groups on the steroid core and the unsaturated lactone unit. nih.govresearchgate.netnih.govacs.org
Computational Chemistry and Molecular Modeling for SAR Prediction
Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the structure-activity relationships of cardenolides. researchgate.netbiojournals.us These methods allow for the rapid screening of large virtual compound libraries and the prediction of how structural modifications might affect biological activity. eurofinsdiscovery.com
Techniques such as molecular docking are used to simulate the binding of cardenolides to their target, the Na+/K+-ATPase. nih.govresearchgate.netnih.govacs.org These simulations can predict binding affinities and identify key interactions, such as hydrogen bonds between the ligand and the protein, which are crucial for activity. nih.govresearchgate.netnih.govacs.org For example, docking studies have successfully explained the differential binding of active and inactive digoxin derivatives to the Na+/K+-ATPase. nih.govresearchgate.netnih.govacs.org
Quantitative structure-activity relationship (QSAR) models are also developed to correlate the physicochemical properties of cardenolides with their biological activities. researchgate.netnih.gov These models can help in identifying key structural features and physicochemical properties, such as lipophilicity and the capacity to act as hydrogen bond acceptors, that are important for activity. researchgate.net By leveraging these computational approaches, researchers can accelerate the design and discovery of novel cardenolide analogues with improved therapeutic profiles. researchgate.netbiojournals.useurofinsdiscovery.com
Comparative Biochemical Analysis of 7 Hydroxydigitoxin with Other Cardiac Glycosides
Comparative Biochemical Effects of 7-Hydroxydigitoxin Versus Digitoxin (B75463) and Digoxin (B3395198)
Cardiac glycosides, as a class, exert their primary biochemical effect through the inhibition of the Na+/K+-ATPase enzyme, a transmembrane pump essential for maintaining cellular ion gradients. wikipedia.orgdrugbank.com This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, enhancing myocardial contractility. drugbank.comphysio-pedia.com The two most well-known cardiac glycosides are digitoxin and its analogue digoxin, which is hydroxylated at the C-12 position of the steroid nucleus.
While digitoxin and digoxin share this fundamental mechanism, they exhibit different pharmacokinetic profiles. Digitoxin is more lipophilic, has a higher rate of plasma protein binding (90-97%), a longer half-life of 7-8 days, and is primarily eliminated by the liver. wikipedia.orgresearchgate.net In contrast, digoxin is less lipophilic, has lower protein binding, and is mainly cleared by the kidneys, resulting in a shorter half-life. physio-pedia.comresearchgate.net
A thorough review of available scientific literature indicates a lack of direct comparative studies detailing the specific biochemical effects of this compound. The placement of a hydroxyl group on the steroid core is known to be a critical determinant of a cardiac glycoside's activity and pharmacokinetics. For instance, studies on various synthetic analogues of digoxin have demonstrated that modifications to the steroid or lactone ring can significantly alter or even eliminate the ability to inhibit Na+/K+-ATPase. acs.orgnih.govnih.gov Without specific experimental data for this compound, a direct comparison of its potency and biochemical effects relative to digitoxin and digoxin cannot be conclusively made.
In Vitro Receptor Binding Studies of this compound and Analogues
The interaction between a cardiac glycoside and its receptor, the Na+/K+-ATPase, is quantified through in vitro receptor binding assays. These studies are crucial for determining the binding affinity of a compound, typically expressed as an IC50 value (the concentration required to inhibit 50% of the receptor's activity) or a dissociation constant (Kd). mdpi.com
Structure-activity relationship studies have established that the binding affinity of cardiac glycosides is highly sensitive to their molecular structure. Key features that influence binding include the steroid nucleus, the type and configuration of the sugar moieties at the C-3 position, and the unsaturated lactone ring at the C-17 position. mdpi.comresearchgate.net For example, research on digoxin analogues showed that a monobiotinylated product attached to the terminal sugar retained significant binding activity to the Na+/K+ ATPase receptor, whereas a di-biotinylated version showed reduced activity. nih.gov Other studies have found that while the C-3 glycosyl residue is less critical for cytotoxicity, the hydroxy groups at the C-12 and C-14 positions and the C-17 unsaturated lactone are important for mediating the effects of digoxin. acs.orgnih.govnih.gov Molecular docking profiles of a non-cytotoxic digoxin derivative revealed that an altered lactone unit could cause a rotation of the steroid core, weakening the binding interaction with Na+/K+-ATPase. nih.govresearchgate.net
Despite the extensive research into other analogues, specific in vitro receptor binding studies quantifying the affinity (e.g., IC50 or Kd values) of this compound for the Na+/K+-ATPase receptor were not found in the reviewed scientific literature. Therefore, a quantitative comparison of its binding profile against other cardiac glycosides is not currently possible.
Methodological Advancements in the Quantitative Analysis of Cardenolides, Including this compound, in Research Matrices
The accurate quantification of cardenolides like this compound in complex biological matrices (e.g., plasma, serum, urine) is essential for research. nih.govmdpi.com Over the years, analytical methods have evolved significantly to achieve higher sensitivity and specificity.
Historically, immunoassay-based methods were used, but they often suffer from a lack of selectivity due to cross-reactivity between structurally similar compounds, such as digitoxin and digoxin. sigmaaldrich.com Modern analytical chemistry has largely shifted towards chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). nih.govcapes.gov.br
LC-MS/MS has become the gold standard for the quantitative analysis of cardiac glycosides. researchgate.netresearchgate.net This technique offers high selectivity by separating compounds based on their physicochemical properties (liquid chromatography) and then identifying and quantifying them based on their specific mass-to-charge ratios (mass spectrometry). The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for highly sensitive and specific detection, even at very low concentrations (ng/mL or pg/mL) in biological fluids. sigmaaldrich.comsigmaaldrich.com
A critical aspect of analyzing samples from biological matrices is sample preparation. The goal is to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the analyte signal in the mass spectrometer (matrix effects). sigmaaldrich.comresearchgate.net Common techniques include protein precipitation and, more effectively, Solid-Phase Extraction (SPE). sigmaaldrich.comsigmaaldrich.com Innovative methods like the HybridSPE-PLus technology utilize zirconia-coated particles to specifically remove both proteins and phospholipids, leading to cleaner extracts and more reliable quantification. sigmaaldrich.com
The development of these LC-MS/MS methods involves rigorous validation to ensure their performance. Key validation parameters include linearity, accuracy, precision, recovery, and the determination of the limit of detection (LOD) and limit of quantitation (LOQ). researchgate.net These advanced analytical methodologies are fully equipped to enable the precise and reliable quantification of this compound in various research matrices.
Interactive Table: Summary of Analytical Methods for Cardenolide Quantification
| Method | Principle | Advantages | Disadvantages | Application to this compound |
| Immunoassay | Antibody-antigen binding | High throughput, relatively inexpensive | Prone to cross-reactivity with similar structures, less specific. sigmaaldrich.com | Potentially high risk of interference from other glycosides. |
| HPLC-UV | Chromatographic separation followed by UV light absorption detection | Robust, widely available | Low sensitivity for cardenolides which lack a strong chromophore. sigmaaldrich.com | May lack the sensitivity needed for low concentrations in biological samples. |
| LC-MS/MS | Chromatographic separation coupled with mass-based detection | High sensitivity, high specificity, can quantify multiple analytes simultaneously. capes.gov.brresearchgate.netresearchgate.net | Higher equipment cost, requires specialized expertise. | Ideal method for accurate and sensitive quantification in complex matrices. |
Q & A
Q. How should researchers handle conflicting literature on this compound’s metabolite profiling?
- Methodological Answer : Perform systematic reviews using PRISMA guidelines to assess study quality. Highlight methodological differences (e.g., LC-MS vs. immunoassay detection). Conduct comparative experiments using shared reference standards and publish negative results in repositories like Zenodo to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
